N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide
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Overview
Description
N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyano group attached to an ethyl chain, which is further connected to a benzamide structure with a propan-2-yloxy substituent. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propan-2-yloxybenzoic acid and 1-cyanoethylamine.
Amidation Reaction: The 2-propan-2-yloxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 1-cyanoethylamine under basic conditions to form the desired benzamide.
Reaction Conditions: The amidation reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted benzamides.
Scientific Research Applications
N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide structure allow for strong binding interactions, which can inhibit or modulate the activity of the target. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanoethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
N-(1-Cyanoethyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)17-12-7-5-4-6-11(12)13(16)15-10(3)8-14/h4-7,9-10H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMAOPMOICHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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